molecular formula C14H20O B12707550 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol CAS No. 60834-65-3

1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol

Cat. No.: B12707550
CAS No.: 60834-65-3
M. Wt: 204.31 g/mol
InChI Key: XTVWEFCNRUJNGI-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is an organic compound with a unique structure that includes a naphthol core and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol typically involves the alkylation of 5,6,7,8-tetrahydro-2-naphthol with tert-butyl halides under basic conditions. Common reagents include tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted naphthols.

Scientific Research Applications

1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

    Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antioxidant properties.

    tert-Butylcyclohexane: Shares the tert-butyl group but differs in the core structure.

    Butylated hydroxytoluene: Another antioxidant with a similar tert-butyl group.

Uniqueness: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is unique due to its combination of a naphthol core and a tert-butyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

60834-65-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-tert-butyl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C14H20O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h8-9,15H,4-7H2,1-3H3

InChI Key

XTVWEFCNRUJNGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC2=C1CCCC2)O

Origin of Product

United States

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